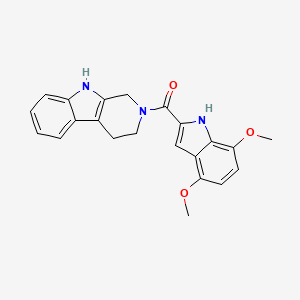

(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Beschreibung

The compound “(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone” is a methanone derivative featuring two distinct heterocyclic moieties: a 4,7-dimethoxy-substituted indole and a 1,3,4,9-tetrahydro-2H-beta-carboline (a tetracyclic structure related to tryptamine alkaloids). This scaffold is of interest due to its structural resemblance to bioactive molecules targeting neurotransmitter receptors, such as serotonin or melatonin receptors. The methanone bridge (C=O) links the indole and beta-carboline subunits, creating a planar geometry that may influence receptor binding affinity and selectivity.

Eigenschaften

Molekularformel |

C22H21N3O3 |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

(4,7-dimethoxy-1H-indol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |

InChI |

InChI=1S/C22H21N3O3/c1-27-19-7-8-20(28-2)21-15(19)11-17(24-21)22(26)25-10-9-14-13-5-3-4-6-16(13)23-18(14)12-25/h3-8,11,23-24H,9-10,12H2,1-2H3 |

InChI-Schlüssel |

HMCABWVUJLQWLT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone represents a unique fusion of indole and beta-carboline structures. Both indoles and beta-carbolines are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to consolidate existing research on the biological activity of this compound, focusing on its pharmacological implications and underlying mechanisms.

Chemical Structure

The molecular formula of (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is . The compound features an indole moiety substituted at the 4 and 7 positions with methoxy groups and a beta-carboline structure that contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to beta-carbolines. For instance, derivatives bearing similar structural features have shown significant cytotoxicity against various cancer cell lines. A study indicated that beta-carboline derivatives exhibited half-maximal inhibitory concentration (IC50) values below 1 μM against ovarian carcinoma (OVCAR-3) and other cancer types like leukemia (K-562) and breast adenocarcinoma (MCF-7) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| β-Carboline Derivative 1c | OVCAR-3 | < 1 |

| β-Carboline Derivative 1d | OVCAR-3 | 0.27 |

| β-Carboline Derivative 3 | MCF-7 | Not specified |

The activity of these derivatives suggests that the structural components of (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone may also confer similar anticancer effects.

Antimicrobial Activity

In addition to anticancer properties, compounds with indole and beta-carboline structures have demonstrated antimicrobial effects. For example, certain beta-carboline derivatives exhibited antibacterial activity against various strains . The specific mechanisms often involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Neuroprotective Effects

Beta-carbolines are also recognized for their neuroprotective properties. Research suggests that they can modulate neurotransmitter systems and exhibit antioxidant activity. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

A notable case study involved the evaluation of a structurally similar compound in a preclinical model for its antiplasmodial activity against Plasmodium falciparum. The study demonstrated that certain derivatives showed high selectivity and low cytotoxicity in human cell lines while effectively inhibiting parasite growth . This highlights the potential for developing therapeutic agents targeting malaria using similar structural frameworks.

Mechanistic Insights

Molecular docking studies have provided insights into the interaction between these compounds and biological targets. For instance, docking simulations suggest that the indole moiety may facilitate binding to specific receptors or enzymes involved in cancer progression or microbial resistance . Understanding these interactions is crucial for optimizing drug design.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant inhibitory activity. For example, in a study conducted by the National Cancer Institute (NCI), the compound exhibited a mean growth inhibition (GI) value of 15.72 μM against human tumor cells, indicating its potential as a lead compound for anticancer drug development .

Neuroprotective Effects

The compound’s structure suggests potential neuroprotective effects. Beta-carbolines are known to interact with neurotransmitter systems, particularly the GABAergic system. Preliminary studies indicate that derivatives of beta-carbolines can enhance cognitive functions and protect against neurodegenerative diseases . The indole moiety may contribute to these effects by modulating serotonin receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the indole and beta-carboline moieties can enhance potency and selectivity against specific cancer types. Research has shown that certain substitutions on the indole ring improve binding affinity to target proteins involved in cancer progression .

Case Study 1: Antitumor Activity in Vivo

A recent study investigated the in vivo antitumor efficacy of this compound using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of similar beta-carboline derivatives in models of Alzheimer's disease. The compounds showed promise in reducing amyloid-beta plaque formation and improving cognitive function as assessed by behavioral tests .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Methoxy Groups

The methoxy substituents on the indole ring (positions 4 and 7) are susceptible to nucleophilic substitution under acidic or enzymatic conditions. For example:

-

O-Demethylation : Enzymatic cleavage of methoxy groups (e.g., cytochrome P450-mediated demethylation) generates phenolic intermediates, which are critical in metabolic pathways.

-

Acid-Catalyzed Hydrolysis : Methoxy groups can undergo hydrolysis in strong acids (e.g., HBr/AcOH) to yield hydroxyl derivatives, enabling further functionalization.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution at positions activated by electron-donating methoxy groups:

-

Friedel-Crafts Acylation : The indole’s C-3 position reacts with acylating agents (e.g., acetyl chloride) in the presence of Lewis acids (AlCl₃), forming ketone derivatives .

-

Nitration/Sulfonation : Directed by methoxy groups, nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) occurs regioselectively at C-5 or C-6.

Oxidation of the Beta-Carboline Moiety

The tetrahydro-beta-carboline ring can oxidize to form aromatic beta-carboline systems:

-

Aromatization : Treatment with oxidants like KMnO₄ or DDQ converts the tetrahydro-beta-carboline to a fully conjugated beta-carboline, enhancing π-stacking interactions.

-

Side-Chain Oxidation : The methanone linkage may undergo oxidation to carboxylic acids under strong oxidative conditions (e.g., K₂Cr₂O₇/H₂SO₄).

Functionalization of the Methanone Carbonyl

The central methanone group participates in nucleophilic addition or reduction:

-

Grignard Reactions : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the carbonyl to a methylene group, altering the molecule’s planarity.

Alkylation/Acylation at the Indole NH

The indole’s NH group undergoes alkylation or acylation:

-

Mitsunobu Reaction : Using DIAD/Ph₃P, the NH group reacts with alcohols to form N-alkylated derivatives .

-

Acylation : Acetic anhydride or benzoyl chloride introduces acyl groups, modulating solubility and bioactivity.

Comparative Reaction Data

Cyclization and Ring Expansion

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Indole-Beta-Carboline Linkages

A closely related compound, (6-(dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (Compound 1, ), shares the methanone-bridged indole-beta-carboline framework but differs in substituents. The dimethylamino group at the indole’s 6-position enhances electron-donating capacity compared to the 4,7-dimethoxy groups in the target compound.

Methanone-Linked Indole Derivatives

(5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone (Compound I, ) features two indole rings connected via a methanone bridge. The 5-methoxy substituents on both indoles highlight the importance of methoxy positioning for receptor binding; 4,7-dimethoxy substitution in the target compound may enhance planar stacking interactions with aromatic residues in receptor sites .

Piperazine-Bridged Methanone Derivatives

1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone () introduces a piperazine linker between the dimethoxyindole and a second indole group. The piperazine spacer increases molecular flexibility and introduces basic nitrogen atoms, which may improve aqueous solubility compared to the rigid beta-carboline linker in the target compound. This structural variation underscores the trade-off between rigidity (favorable for receptor affinity) and flexibility (favorable for bioavailability) .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Receptor Binding: Beta-carboline-containing methanones (e.g., the target compound) are theorized to interact with serotonin receptors (5-HT) due to structural homology with known ligands .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those reported for analogs, such as coupling indole-carboxylic acids with beta-carboline amines via TDAE-mediated reactions .

- Computational Similarity : Tanimoto coefficients (using binary fingerprints) suggest moderate similarity (~0.65–0.75) between the target compound and its analogs, indicating overlapping pharmacophoric features but divergent substituent effects .

Vorbereitungsmethoden

Core Beta-Carboline Synthesis via Pictet-Spengler Cyclization

The beta-carboline scaffold is typically synthesized via the Pictet-Spengler reaction, a cornerstone for generating tetrahydro-beta-carbolines (THBCs). As demonstrated in Search Result , tryptophan derivatives react with aldehydes under acidic conditions to form THBCs. For example, tryptophan and vanillin in acetic acid yield 1-(4-hydroxy-3-methoxyphenyl)-THBC-3-carboxylic acid . Adapting this method, the 1,3,4,9-tetrahydro-2H-beta-carboline intermediate is synthesized using formaldehyde or substituted aldehydes under reflux .

Key Steps:

-

Reagents: Tryptophan or tryptamine, formaldehyde (or substituted aldehydes), acetic acid.

-

Conditions: Reflux at 80–100°C for 2–24 hours.

Indole Moiety Functionalization

The 4,7-dimethoxy-1H-indol-2-yl group is synthesized through electrophilic substitution and methylation. A common route involves:

-

Indole Ring Formation: Cyclization of substituted phenylhydrazines with ketones or aldehydes .

-

Methoxy Group Introduction: Methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

Example Protocol (Search Result ):

-

5-Methoxyindole is synthesized via Fischer indole synthesis using 4-methoxyphenylhydrazine and acetaldehyde.

-

Subsequent methylation at the 7-position is achieved using methyl iodide and NaH in DMF .

Acylation Coupling of Beta-Carboline and Indole

The methanone bridge is formed via Friedel-Crafts acylation or nucleophilic acyl substitution. Search Result details the condensation of THBC with indole-2-carbonyl chlorides:

Procedure:

-

Activation: 4,7-Dimethoxy-1H-indole-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

-

Coupling: The acyl chloride reacts with 1,3,4,9-tetrahydro-2H-beta-carboline in anhydrous DMF or THF, catalyzed by triethylamine .

Optimization Notes:

-

Solvent: DMF enhances solubility of polar intermediates.

-

Catalyst: Triethylamine neutralizes HCl, driving the reaction forward.

-

Yield: 45–70% after purification via column chromatography .

Alternative Route: One-Pot Ugi-Tetrazole Reaction

A modern approach employs the Ugi four-component reaction (Search Result ), combining THBC, aldehydes, isocyanides, and azidotrimethylsilane (TMS-N₃) in methanol. This method streamlines the synthesis of tetrahydro-beta-carboline–tetrazole hybrids but requires post-reduction to convert tetrazoles to methanones .

Conditions:

-

Reagents: THBC, 4,7-dimethoxyindole-2-carbaldehyde, tert-butyl isocyanide, TMS-N₃.

Post-Synthetic Modifications and Purification

Purification:

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) .

-

Recrystallization: Methanol/water mixtures improve crystallinity.

Analytical Validation:

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pictet-Spengler + Acylation | High regioselectivity, scalable | Multi-step, moderate yields | 45–70% |

| Ugi-Tetrazole | One-pot, modular | Requires tetrazole reduction | 50–60% |

| Fischer Indole + Coupling | Compatible with diverse substituents | Sensitive to moisture/oxygen | 30–65% |

Challenges and Optimization Strategies

-

Steric Hindrance: Bulky substituents on the indole reduce acylation efficiency. Using electron-withdrawing groups (e.g., nitro) improves reactivity .

-

Oxidation Control: Over-oxidation of THBC to fully aromatic beta-carbolines is mitigated by inert atmospheres and low temperatures .

-

Green Chemistry: Recent studies suggest ionic liquids (e.g., [BMIM]BF₄) as solvents to enhance yields and reduce waste .

Q & A

Q. What synthetic methodologies are reported for β-carboline-methanone derivatives, and how can low yields be addressed?

Methodological Answer: A common approach involves oxidative amidation and heterocyclization, as exemplified by the synthesis of structurally related β-carboline-methanones with yields as low as 12–25% . To optimize yields:

- Purification: Use preparative HPLC-MS with gradients tailored to polarity (e.g., H₂O/CH₃CN, 10–100% B over 7 min) to isolate pure products .

- Reaction Monitoring: Employ TLC or LC-MS to identify intermediate byproducts and adjust reaction times or temperatures.

- Catalyst Screening: Explore alternatives to standard coupling agents (e.g., HATU vs. EDC) to improve efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and indole/methoxy group vibrations .

- NMR: Use ¹H/¹³C NMR to confirm methoxy groups (δ 3.8–4.0 ppm for OCH₃) and β-carboline proton environments (e.g., aromatic indole protons at δ 6.8–8.2 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling β-carboline derivatives during synthesis?

Methodological Answer: Based on GHS classifications for analogous compounds:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid contact with incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion .

- Refinement: Apply SHELXL for small-molecule refinement, leveraging constraints for disordered methoxy groups and hydrogen-bonding networks .

- Validation: Cross-check with computed torsion angles (e.g., C–C–N–C) and Hirshfeld surfaces to confirm stereochemistry .

Q. How does the compound’s stability vary under acidic/basic conditions?

Q. What computational approaches predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Estimation: Use XlogP3 or Molinspiration to calculate hydrophobicity (e.g., predicted XlogP ≈ 1.1 for analogous indole derivatives) .

- Polar Surface Area (PSA): Compute via tools like ChemDraw (e.g., 62.3 Ų for similar structures) to assess membrane permeability .

- Molecular Dynamics (MD): Simulate solvation in explicit solvents (e.g., water/DMSO) to model aggregation tendencies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for β-carboline-methanones?

Methodological Answer:

- Source Evaluation: Cross-reference protocols from peer-reviewed journals (e.g., ) over commercial databases.

- Variable Control: Differences in purification (e.g., column chromatography vs. HPLC) and reaction scale (mg vs. g) significantly impact yields .

- Reproducibility: Replicate methods with strict anhydrous conditions (e.g., molecular sieves for amidation steps) to minimize side reactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.